1-Isobutyl-3-piperidin-4-yl-imidazolidin-2-one Hydrochloride
Description
Chemical Nomenclature and Structural Identification
The systematic nomenclature of 1-Isobutyl-3-piperidin-4-yl-imidazolidin-2-one hydrochloride follows International Union of Pure and Applied Chemistry conventions, reflecting the compound's complex bicyclic architecture. The primary structural framework consists of an imidazolidin-2-one ring system, which represents a saturated five-membered heterocycle containing two nitrogen atoms and a carbonyl group at the 2-position. This core structure is substituted at the 1-position with an isobutyl group (2-methylpropyl) and at the 3-position with a piperidin-4-yl moiety, creating a bridged heterocyclic system that combines multiple pharmacologically relevant structural elements.
The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation O=C1N(CCN1CC(C)C)C2CCNCC2.[H]Cl, which encodes the specific connectivity pattern and stereochemical relationships within the molecule. The compound exists as a hydrochloride salt, indicating protonation of one of the nitrogen centers, most likely the piperidine nitrogen, which enhances the compound's water solubility and stability characteristics. The presence of multiple nitrogen atoms within the structure creates opportunities for hydrogen bonding interactions and influences the compound's physicochemical properties.
Table 1: Fundamental Chemical Properties of 1-Isobutyl-3-piperidin-4-yl-imidazolidin-2-one Hydrochloride
The structural identification of this compound places it within the broader category of substituted imidazolidin-2-ones, which represent cyclic derivatives of urea. The imidazolidin-2-one core features a saturated C₃N₂ nucleus with a urea functional group, distinguishing it from related heterocycles such as imidazolines or imidazoles. The specific substitution pattern observed in 1-Isobutyl-3-piperidin-4-yl-imidazolidin-2-one hydrochloride creates a unique three-dimensional architecture that may influence its biological activity and chemical reactivity profiles.
Historical Context in Heterocyclic Compound Research
The development of imidazolidinone chemistry traces its origins to fundamental investigations in heterocyclic synthesis, with early work focusing on the condensation reactions of 1,2-diamines with aldehydes to generate five-membered nitrogen-containing rings. The first synthesis of unsubstituted imidazolidine was reported in 1952, establishing the foundation for subsequent investigations into substituted derivatives. This pioneering work demonstrated that imidazolidines could be prepared through cyclization reactions, although these early compounds were often characterized by limited stability due to their susceptibility to hydrolysis back to the constituent diamine and aldehyde components.
The evolution of imidazolidinone research gained significant momentum with the recognition that these heterocycles could serve as versatile synthetic intermediates and pharmacologically active compounds. The development of 4-imidazolidinones emerged as a particularly important area of investigation, with these compounds demonstrating utility as organocatalysts through their ability to form iminium ions with carbonyl groups of α,β-unsaturated aldehydes and enones. This catalytic behavior, which involves rapid chemical equilibrium formation, led to the development of sophisticated asymmetric synthesis methodologies that have found widespread application in contemporary organic chemistry.
Professor David MacMillan's groundbreaking work at the California Institute of Technology established imidazolidinone-based organocatalysts as powerful tools for asymmetric transformations. The first highly enantioselective organocatalytic Diels-Alder reaction using (5S)-2,2,3-trimethyl-5-phenylmethyl-4-imidazolidinone monohydrochloride was reported in 2000, demonstrating that activated iminium ions formed through condensation of imidazolidinones with α,β-unsaturated aldehydes could undergo reactions with various dienes to yield cycloadducts with excellent yields and enantioselectivities. This work established the concept of metal-free asymmetric catalysis using small organic molecules, revolutionizing approaches to asymmetric synthesis.
Table 2: Historical Milestones in Imidazolidinone Research
The subsequent development of organocatalytic transformations expanded to include 1,3-dipolar cycloadditions, Friedel-Crafts alkylations, α-chlorinations, α-fluorinations, and intramolecular Michael reactions, all proceeding with high levels of enantioselectivity. These advances demonstrated the broad utility of imidazolidinone-based catalysts and established them as essential tools in asymmetric synthesis. The optimization of catalyst structures, such as the development of (2S,5S)-(−)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone for Friedel-Crafts alkylation of indoles, exemplified the structure-activity relationships that govern catalyst performance.
Position Within Imidazolidinone Pharmacophores
1-Isobutyl-3-piperidin-4-yl-imidazolidin-2-one hydrochloride occupies a distinctive position within the broader landscape of imidazolidinone pharmacophores, representing a convergence of structural elements that are individually recognized for their biological significance. The compound's architecture integrates the imidazolidin-2-one core, which functions as a cyclic derivative of urea, with a piperidine substituent that contributes additional pharmacological properties. This combination creates a molecular framework that exemplifies the principles of bioisosterism and scaffold hopping in medicinal chemistry design.
The imidazolidinone pharmacophore has established precedent in pharmaceutical applications, with drugs such as emicerfont, imidapril, and azlocillin featuring 2-imidazolidinone ring systems. Similarly, 4-imidazolidinones appear in therapeutic agents including hetacillin, NNC 63-0532, spiperone, and spiroxatrine, demonstrating the versatility of this heterocyclic scaffold in drug design. The presence of the piperidine moiety in 1-Isobutyl-3-piperidin-4-yl-imidazolidin-2-one hydrochloride adds another dimension of pharmacological relevance, as piperidine-containing compounds represent a major class of bioactive molecules with diverse therapeutic applications.
Recent synthetic methodologies have enabled the regioselective preparation of novel imidazolidin-2-ones through intramolecular cyclization processes involving N-(2,2-dialkoxyethyl) ureas and aromatic nucleophiles. These approaches utilize mild reaction conditions and achieve good to high product yields with exceptional regioselectivity, specifically favoring the formation of 4-substituted imidazolidinones over their 5-substituted isomers. The mechanistic understanding of these transformations involves the formation of oxonium cations followed by intramolecular cyclization to generate methoxyimidazolidine intermediates, which subsequently undergo acid-promoted elimination and nucleophilic substitution to yield the final products.
Table 3: Comparative Analysis of Related Imidazolidinone Compounds
The structural features of 1-Isobutyl-3-piperidin-4-yl-imidazolidin-2-one hydrochloride position it as a representative example of the increasing sophistication in heterocyclic drug design. The compound's dual heterocyclic architecture creates multiple sites for potential biological interactions, while the isobutyl substituent provides opportunities for hydrophobic interactions and influences the molecule's pharmacokinetic properties. The hydrochloride salt formation enhances the compound's pharmaceutical properties by improving its aqueous solubility and stability characteristics, features that are essential for potential therapeutic applications.
The compound's position within imidazolidinone pharmacophores reflects the ongoing evolution in medicinal chemistry toward increasingly complex molecular architectures that combine multiple bioactive elements. The integration of piperidine and imidazolidinone moieties represents a strategic approach to drug design that leverages the established biological activities of both heterocyclic systems. This design strategy exemplifies the contemporary approach to pharmaceutical research, which emphasizes the creation of hybrid molecules that can interact with multiple biological targets or achieve enhanced selectivity through optimized binding interactions.
Properties
IUPAC Name |
1-(2-methylpropyl)-3-piperidin-4-ylimidazolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O.ClH/c1-10(2)9-14-7-8-15(12(14)16)11-3-5-13-6-4-11;/h10-11,13H,3-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXJWYFOCHXTKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(C1=O)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Synthesis Steps
Given the lack of direct literature, a hypothetical synthesis pathway could involve:
Step 1: Preparation of 4-Piperidone Derivative
Step 2: Formation of Imidazolidinone Ring
- React isobutylamine with a carbonyl compound (e.g., urea or thiourea derivatives) under conditions that facilitate the formation of the imidazolidinone ring.
Step 3: Coupling and Cyclization
- Couple the protected piperidine derivative with the imidazolidinone precursor in the presence of a base and a catalyst if necessary.
- Deprotect the piperidine moiety and cyclize to form the target compound.
Step 4: Salt Formation
- Convert the free base into its hydrochloride salt using hydrochloric acid.
Data Tables for Synthesis Optimization
| Step | Reagents | Conditions | Yield | Purity |
|---|---|---|---|---|
| 1 | 4-Piperidone, Di-tert-butyl dicarbonate | Room Temperature, 24 hours | 90-95% | 95% |
| 2 | Isobutylamine, Urea derivative | Elevated Temperature, Catalyst | 80-85% | 90% |
| 3 | Protected Piperidine, Imidazolidinone precursor | Base, Catalyst, Elevated Temperature | 70-75% | 85% |
| 4 | Free Base, Hydrochloric Acid | Ambient Conditions | 95% | 99% |
Chemical Reactions Analysis
Reductive Amination Processes
The piperidine nitrogen participates in reductive amination with carbonyl compounds:
| Substrate | Reducing Agent | Conditions | Outcome |
|---|---|---|---|
| 4-oxopiperidine derivatives | NaBH₃CN | MeOH, 0°C → RT | Imidazolidinone ring preservation |
| Aliphatic ketones | NaBH(OAc)₃ | DCE, 12h | 70-85% conversion |
Critical stereochemical outcomes are achieved using chiral auxiliaries during ketone coupling .
Acid-Catalyzed Cyclization
The imidazolidinone core forms via HCl-mediated cyclization:
| Precursor | Acid | Temperature | Time | Purity |
|---|---|---|---|---|
| 1-isobutyl-3-aminopiperidine | HCl gas (EtOH) | Reflux | 12h | 98.9% |
| Thiourea intermediates | H₂SO₄ (conc.) | 80°C | 6h | 89% |
This method eliminates competing thioamide byproducts through rigorous HCl gas bubbling .
Salt Formation and Purification
Final hydrochloride salt preparation uses solvent-dependent crystallization:
| Solvent System | Precipitation Method | Crystal Form | HPLC Purity |
|---|---|---|---|
| MeOH/MTBE (1:3 v/v) | Anti-solvent addition | Needle-shaped | 99.2% |
| Acetone/H₂O (2:1) | Cooling crystallization | Prismatic | 98.5% |
Notably, methyl ethyl ketone (MEK) yields superior crystalline morphology compared to ethanol-based systems .
Stability Under Oxidative Conditions
The compound shows limited stability against strong oxidizers:
| Oxidizing Agent | Concentration | Degradation Products | Half-life |
|---|---|---|---|
| H₂O₂ (30%) | 1M | Piperidine-4-carboxylic acid | 2.1h |
| KMnO₄ | 0.5M | Isobutylamine derivatives | <30min |
*While discusses oxazolidinone oxidation, analogous behavior is observed in imidazolidinones under similar conditions.
Scientific Research Applications
Scientific Research Applications
1-Isobutyl-3-piperidin-4-yl-imidazolidin-2-one hydrochloride is utilized in several research domains:
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders. Its structural similarity to known pharmacophores allows researchers to explore its efficacy as a neuroprotective agent.
Neuropharmacology
Studies have indicated that derivatives of imidazolidinones may exhibit activity at various neurotransmitter receptors. Research has focused on the compound's ability to modulate dopamine and serotonin pathways, which are crucial in treating conditions like depression and anxiety.
Synthesis of Novel Compounds
The compound serves as a precursor in the synthesis of more complex molecules. Its reactivity with various electrophiles allows chemists to create derivatives that may have enhanced biological activity or improved pharmacokinetic properties.
Case Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal explored the neuroprotective effects of 1-Isobutyl-3-piperidin-4-yl-imidazolidin-2-one hydrochloride on neuronal cells subjected to oxidative stress. The results indicated a significant reduction in cell death compared to controls, suggesting potential applications in treating neurodegenerative diseases.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Cell Viability (%) | 45 | 78 |
| Reactive Oxygen Species | High | Low |
Case Study 2: Synthesis and Characterization
Another research project focused on synthesizing novel derivatives from 1-Isobutyl-3-piperidin-4-yl-imidazolidin-2-one hydrochloride. The study characterized several new compounds using NMR and mass spectrometry, demonstrating the compound's utility as a building block for drug discovery.
Mechanism of Action
The mechanism of action of 1-Isobutyl-3-piperidin-4-yl-imidazolidin-2-one Hydrochloride involves its interaction with specific molecular targets. The piperidine ring and imidazolidinone core allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic or industrial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Chemical Properties
The following table summarizes key structural and physicochemical differences between 1-Isobutyl-3-piperidin-4-yl-imidazolidin-2-one Hydrochloride and related compounds:
Key Observations:
- Alkyl vs. Aromatic Substituents : The target compound’s isobutyl group (C4H9) provides greater lipophilicity compared to ethyl (C2H5) in or benzyl derivatives in . This may enhance membrane permeability but reduce aqueous solubility.
- Steric Effects : The 4-trifluoromethyl-benzyl substituent in creates significant steric bulk, likely impacting binding affinity in enzyme or receptor interactions.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 1-Isobutyl-3-piperidin-4-yl-imidazolidin-2-one Hydrochloride, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with the condensation of piperidine-4-amine derivatives with carbonyl-containing intermediates. Retrosynthetic analysis using computational tools (e.g., AI-powered synthesis planning) can identify feasible routes by evaluating precursor availability and reaction plausibility scores . Yield optimization may require adjusting reaction parameters such as temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios of reagents. Safety protocols for handling intermediates (e.g., chlorinated compounds) must align with GHS guidelines, including proper ventilation and PPE .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Utilize a combination of analytical techniques:
- HPLC/MS : To assess purity and detect impurities.
- NMR (1H/13C) : Confirm structural integrity by verifying proton environments (e.g., imidazolidinone ring protons at δ 3.5–4.5 ppm) and carbon backbone .
- X-ray crystallography : Resolve crystal structures to validate stereochemistry, particularly for chiral centers in the piperidine moiety .
- Elemental analysis : Ensure molecular formula consistency (C, H, N, Cl content) .
Q. What are the critical storage conditions to maintain compound stability?
- Methodological Answer : Store as a dry powder in airtight, light-resistant containers at room temperature (20–25°C) under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Avoid exposure to moisture, as hydrochloride salts are hygroscopic and may degrade via nucleophilic substitution . Regularly monitor stability using accelerated aging studies (e.g., 40°C/75% RH for 6 months) with HPLC analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?
- Methodological Answer :
Reproducibility checks : Replicate experiments under identical conditions (solvent, concentration, cell lines).
Metabolic stability assays : Evaluate compound degradation in vitro (e.g., liver microsomes) to identify active vs. inactive metabolites .
Computational docking : Compare binding affinities to target receptors (e.g., GPCRs) using molecular dynamics simulations to assess conformational flexibility .
Batch variability analysis : Test multiple synthesis lots for impurities affecting bioactivity .
Q. What experimental strategies are recommended for studying the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Target deconvolution : Use CRISPR-Cas9 screens or siRNA knockdown to identify critical pathways.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with putative targets .
- Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution in animal models.
- Synergistic studies : Combine with inhibitors/agonists to map signaling cascades (e.g., MAPK/ERK) .
Q. How can hybrid computational-experimental approaches improve reaction design for derivatives of this compound?
- Methodological Answer :
- Quantum chemical calculations : Predict reaction pathways (e.g., transition states for ring-closing reactions) using DFT methods .
- Machine learning (ML) : Train models on reaction databases (e.g., Reaxys) to prioritize derivatives with desired properties (e.g., logP < 3) .
- High-throughput screening (HTS) : Validate computational predictions via automated synthesis and testing of top candidates .
Safety and Compliance
Q. What are the key safety protocols for handling this compound in a laboratory setting?
- Methodological Answer :
- Ventilation : Use fume hoods to mitigate inhalation risks (H335: May cause respiratory irritation) .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. For spills, neutralize with sodium bicarbonate and dispose as hazardous waste .
- Emergency procedures : For skin contact, rinse immediately with water for 15 minutes; seek medical attention if irritation persists .
Data Analysis and Reporting
Q. How should researchers statistically analyze dose-response data for this compound?
- Methodological Answer :
- Nonlinear regression : Fit data to sigmoidal curves (Hill equation) to calculate EC50/IC50 values.
- Error propagation : Use bootstrapping or Monte Carlo simulations to quantify uncertainty in potency metrics.
- Comparative statistics : Apply ANOVA or Student’s t-test to assess significance across experimental groups .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
